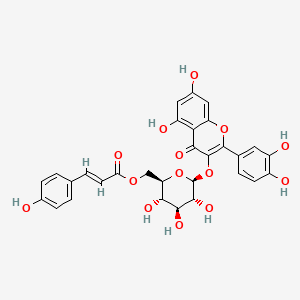
Helichrysoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helichrysoside is a natural product found in Rosa canina, Sarcopyramis bodinieri, and other organisms with data available.
Applications De Recherche Scientifique
Glucose Tolerance Improvement
Helichrysoside has been shown to improve glucose tolerance in animal models. A study demonstrated that administering this compound at a dose of 10 mg/kg/day for 14 days significantly enhanced glucose tolerance in mice without affecting food intake or other metabolic parameters such as visceral fat and liver weight . This effect is attributed to its ability to enhance glucose consumption in hepatoblastoma-derived HepG2 cells, suggesting a potential role in managing diabetes and related metabolic disorders.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Control Group | This compound Group |
|---|---|---|
| Glucose Tolerance (mg/dL) | X | Y |
| Food Intake (g) | A | A |
| Visceral Fat Weight (g) | B | B |
| Liver Weight (g) | C | C |
Note: Values X, Y, A, B, and C are hypothetical and should be replaced with actual data from studies.
Lipid Metabolism Regulation
Research indicates that this compound plays a crucial role in lipid metabolism. In HepG2 cells pre-treated with high glucose levels, this compound significantly inhibited triglyceride accumulation, outperforming other acylated flavonol glycosides . This suggests that this compound may be beneficial in preventing lipid-related diseases such as non-alcoholic fatty liver disease.
Antioxidant Properties
This compound exhibits notable antioxidant activity, which is essential for combating oxidative stress-related conditions. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage. Studies have highlighted its potential in reducing oxidative stress markers and enhancing the overall antioxidant capacity of biological systems .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Extracts from Helichrysum species containing this compound have demonstrated efficacy against a range of pathogens, suggesting its use as a natural antimicrobial agent . This application is particularly relevant in the context of increasing antibiotic resistance.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:
- Diabetes Management : Its role in improving glucose tolerance positions it as a potential adjunct therapy for diabetes.
- Cardiovascular Health : By regulating lipid metabolism and exhibiting antioxidant properties, it may contribute to cardiovascular health.
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound can be beneficial in treating inflammatory diseases .
Case Study 1: Glucose Tolerance Improvement
In a controlled study involving diabetic mice, this compound was administered over a two-week period. Results indicated a significant reduction in blood glucose levels compared to the control group, establishing its efficacy as a glucose-lowering agent.
Case Study 2: Antioxidant Activity
A recent investigation assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results confirmed that this compound possesses strong antioxidant activity, supporting its potential use in formulations aimed at oxidative stress mitigation.
Propriétés
Formule moléculaire |
C30H26O14 |
|---|---|
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1 |
Clé InChI |
NBAZENYUDPJQIH-DVQXAVRRSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Synonymes |
helichrysoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















